2-(Aminophenylmethylene)indane-1,3-dione

説明

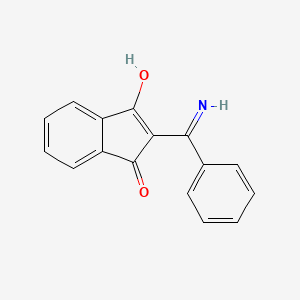

2-(Aminophenylmethylene)indane-1,3-dione is an organic compound with a molecular formula of C16H11NO2. This compound is characterized by the presence of two aromatic rings and a ketone moiety. It is a versatile building block used in various applications ranging from biosensing, bioactivity, and bioimaging to electronics and photopolymerization.

準備方法

The synthesis of 2-(Aminophenylmethylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with an appropriate aminophenylmethylene precursor. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction. Industrial production methods may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity .

化学反応の分析

2-(Aminophenylmethylene)indane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the ketone moiety to alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

科学的研究の応用

2-(Aminophenylmethylene)indane-1,3-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the development of biosensors and bioimaging agents.

Industry: The compound is used in the production of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical applications

作用機序

The mechanism of action of 2-(Aminophenylmethylene)indane-1,3-dione involves its interaction with molecular targets through its ketone and aromatic moieties. The compound can act as an electron acceptor, facilitating various electron transfer processes. It can also participate in Knoevenagel reactions, forming conjugated systems with electron donors .

類似化合物との比較

2-(Aminophenylmethylene)indane-1,3-dione is similar to other indane-1,3-dione derivatives, such as:

2-Arylidene-indan-1,3-dione: These derivatives have different substituents on the aromatic ring, leading to varied properties and applications.

Indanone: This compound is structurally similar but lacks the aminophenylmethylene group, resulting in different chemical behavior and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and application potential

生物活性

2-(Aminophenylmethylene)indane-1,3-dione, also known as a derivative of indan-1,3-dione, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest for further research.

Chemical Structure and Properties

The chemical formula for this compound is . The structure consists of an indan-1,3-dione core with an aminophenylmethylene substituent, which contributes to its biological activity. The presence of the carbonyl groups in the indanone structure is crucial for its reactivity and interaction with biological targets.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

Anticancer Activity

Studies have indicated that derivatives of indan-1,3-dione exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across multiple cell lines. A notable study conducted by the National Cancer Institute (NCI) assessed the compound against a panel of approximately sixty cancer cell lines. The results showed an average growth inhibition (GI50) value indicating effective cytotoxicity against various cancer types, including non-small cell lung cancer and melanoma .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar indan-1,3-dione derivatives possess significant antimicrobial activity against a range of pathogens. This activity is attributed to the ability of the compound to disrupt microbial cell membranes and inhibit essential metabolic processes.

Environmental Toxicity

In addition to its therapeutic potential, the environmental impact of this compound has been studied. A series of related compounds were tested for toxicity against Daphnia magna, revealing insights into the ecological risks associated with these chemical entities. The toxicity was correlated with structural features such as the presence of polar groups in the aromatic ring .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial survival.

- Cell Cycle Disruption : Its interaction with cellular pathways can lead to apoptosis in cancer cells.

- Membrane Disruption : For antimicrobial effects, it may compromise bacterial cell membranes leading to cell death.

Case Studies

Several studies have highlighted the efficacy and safety profiles of this compound:

特性

IUPAC Name |

2-(benzenecarboximidoyl)-3-hydroxyinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c17-14(10-6-2-1-3-7-10)13-15(18)11-8-4-5-9-12(11)16(13)19/h1-9,17-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBDRZVBTDHPQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)C2=C(C3=CC=CC=C3C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001239286 | |

| Record name | 2-(Aminophenylmethylene)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85301-69-5 | |

| Record name | 2-(Aminophenylmethylene)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。